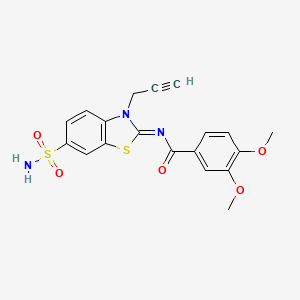

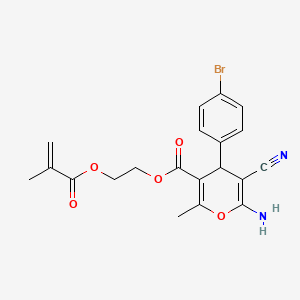

3,4-dimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . Benzamides have been widely used in medical, industrial, biological and potential drug industries .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzamides include being solid at room temperature, having relatively high melting points, and being soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Researchers have synthesized various benzothiazole derivatives, including those with dimethoxy groups, to explore their antimicrobial potential. These compounds have been found to exhibit significant antimicrobial activity, which suggests their potential application in developing new antimicrobial agents. For instance, benzothiazole derivatives have demonstrated good activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. This highlights their potential use in addressing various infectious diseases caused by bacteria and fungi (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Enzyme Inhibition for Cancer Therapeutics

Another key area of application is the synthesis of benzothiazole derivatives as enzyme inhibitors, particularly for cancer therapy. Compounds similar in structure to 3,4-dimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide have been evaluated for their ability to inhibit specific enzymes associated with cancer cell proliferation. For example, derivatives have been synthesized to target carbonic anhydrases, which are involved in tumor growth and metastasis, showing that these compounds can inhibit these enzymes with nanomolar to micromolar potency, suggesting a potential role in cancer treatment (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their application in corrosion inhibition, particularly for protecting metals against corrosion in acidic environments. This application is vital in industrial settings where metal equipment is susceptible to corrosion, potentially leading to significant financial losses and safety risks. The derivatives have shown promising results as corrosion inhibitors, offering protection to metals by forming a protective layer that prevents the corrosive substance from reaching the metal surface (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzothiazole and benzoxazole derivatives, have been found to exhibit a variety of biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities . Therefore, it is plausible that this compound may interact with similar targets.

Mode of Action

For instance, these compounds have been found to inhibit the growth of various bacterial strains , suggesting that this compound may also exhibit antibacterial activity.

Biochemical Pathways

Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production . Therefore, it is possible that this compound may also affect similar pathways.

Result of Action

Based on its structural similarity to benzothiazole and benzoxazole derivatives, it may exhibit similar effects, such as inhibiting the growth of various bacterial strains .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the efficacy and stability of the compound may be affected by factors such as temperature, pH, and the presence of other compounds. Additionally, the compound’s action may be influenced by the specific characteristics of the target organism, such as the presence of resistance mechanisms .

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c1-4-9-22-14-7-6-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-5-8-15(26-2)16(10-12)27-3/h1,5-8,10-11H,9H2,2-3H3,(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKOOHODFZDEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2765469.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2765474.png)

![3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole](/img/structure/B2765475.png)

![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2765477.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2765478.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2765482.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2765483.png)

![7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2765486.png)

![[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2765489.png)